molecular formula C13H12O6 B2661325 methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 853749-61-8

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2661325
CAS No.: 853749-61-8
M. Wt: 264.233
InChI Key: IOAKZWFGCIGQCT-UHFFFAOYSA-N
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Description

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Esterification: The hydroxyl group at the 7th position is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, perfumes, and as a precursor for various pharmaceuticals.

Mechanism of Action

The biological activity of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is primarily due to its ability to interact with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Lacks the additional hydroxyl and ester groups.

    4-methylumbelliferone: Similar structure but with different functional groups.

Uniqueness

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific combination of functional groups, which confer enhanced reactivity and a broader range of biological activities compared to its analogs.

Biological Activity

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a compound belonging to the coumarin family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and notable biological activities, supported by relevant research findings and data.

Chemical Formula

  • Molecular Formula : C₁₃H₁₂O₆
  • CAS Number : 853749-61-8
  • IUPAC Name : this compound

Structural Characteristics

The compound features a coumarin backbone with hydroxyl and methoxy substituents that significantly contribute to its biological properties. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of coumarins, including this compound, exhibit notable antimicrobial properties. A study assessed the antimicrobial activity against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using the microdilution method.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound has potential as a natural antimicrobial agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated against various cancer cell lines, including HCT116 (colon), HeLa (cervical), and MDA-MB-231 (breast) cells. The results demonstrated significant cytotoxicity at varying concentrations.

Cell LineIC50 (µM)
HCT11615
HeLa20
MDA-MB-23118

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential in cancer therapy.

Molecular docking studies suggest that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation. This interaction may inhibit downstream signaling pathways involved in tumor growth and metastasis.

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several coumarin derivatives and evaluated their anticancer properties. This compound was one of the key compounds tested. The study concluded that this compound could induce apoptosis in cancer cells through the activation of caspase pathways.

Research on Antioxidant Activity

Another investigation focused on the antioxidant properties of coumarin derivatives. The study found that this compound exhibited significant free radical scavenging activity, contributing to its potential health benefits.

Properties

IUPAC Name

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAKZWFGCIGQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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